

The Discovery and History of Eicosatrienoic Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

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Introduction

Eicosatrienoic acids (ETAs) are a class of polyunsaturated fatty acids (PUFAs) containing a 20-carbon backbone and three double bonds. While not as ubiquitously recognized as their arachidonic acid counterpart, ETAs play crucial roles in numerous physiological and pathological processes, making them a subject of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling pathways of key eicosatrienoic acids. The information is presented to facilitate a deep understanding of their scientific importance and to provide practical information for their study.

Historical Perspective: From Essentiality to Specificity

The journey to understanding eicosatrienoic acids is intrinsically linked to the broader discovery of essential fatty acids (EFAs). In 1929, George and Mildred Burr first challenged the notion that dietary fats were solely a source of energy by demonstrating that a fat-free diet in rats led to a deficiency disease, curable by the administration of linoleic acid. This paradigm-shifting discovery established fatty acids as essential nutrients. The Burrs later showed that α -linolenic acid is also an essential fatty acid. This foundational work set the stage for the exploration of various PUFAs and their metabolic derivatives.

The Discovery of Mead Acid (20:3n-9)

A pivotal moment in the history of eicosatrienoic acids was the characterization of 5,8,11-eicosatrienoic acid, commonly known as Mead acid, by James F. Mead. Mead and his colleagues identified this novel fatty acid in rats fed a fat-deficient diet. They determined that Mead acid is endogenously synthesized from oleic acid (18:1n-9) under conditions of essential fatty acid deficiency. This discovery was significant as it established Mead acid as a key biochemical marker for EFA deficiency. Its elevated presence in the blood remains a diagnostic indicator of this nutritional state.

The Emergence of Dihomo- γ -Linolenic Acid (20:3n-6)

Dihomo- γ -linolenic acid (DGLA), or 8,11,14-eicosatrienoic acid, is an omega-6 fatty acid that occupies a unique position in the metabolic cascade of linoleic acid. It is formed through the elongation of γ -linolenic acid (GLA) and serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. The history of DGLA is intertwined with the growing understanding of the differential roles of various eicosanoids in inflammation and cellular signaling.

Biosynthesis and Metabolism of Eicosatrienoic Acids

Eicosatrienoic acids are synthesized and metabolized through a series of enzymatic reactions involving desaturases and elongases, followed by conversion into a diverse array of bioactive lipid mediators by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.

Biosynthesis of Mead Acid and Dihomo- γ -Linolenic Acid

- **Mead Acid (20:3n-9):** In a state of essential fatty acid deficiency, the enzymes that would typically process linoleic and α -linolenic acids act on oleic acid. Oleic acid is desaturated by Δ^6 -desaturase, elongated, and then further desaturated by Δ^5 -desaturase to form Mead acid.
- **Dihomo- γ -Linolenic Acid (20:3n-6):** Linoleic acid (18:2n-6) is first converted to γ -linolenic acid (GLA; 18:3n-6) by Δ^6 -desaturase. GLA is then elongated to form DGLA (20:3n-6).

Metabolism to Eicosanoids

Once formed, eicosatrienoic acids can be metabolized by three primary enzymatic pathways:

- **Cyclooxygenase (COX) Pathway:** The COX-1 and COX-2 enzymes convert eicosatrienoic acids into prostaglandins and thromboxanes. DGLA is a substrate for COX enzymes, leading to the production of the anti-inflammatory series-1 prostaglandins (e.g., PGE₁) and thromboxanes.
- **Lipoxygenase (LOX) Pathway:** LOX enzymes metabolize eicosatrienoic acids to form hydroxyeicosatrienoic acids (HETrEs) and leukotrienes. For instance, 5-LOX can convert Mead acid into leukotriene A₃.
- **Cytochrome P450 (CYP) Pathway:** CYP epoxygenases metabolize eicosatrienoic acids to epoxyeicosatrienoic acids (EETs), which are potent signaling molecules. These EETs are then further metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxy-eicosatrienoic acids (DHETs).

Quantitative Data on Eicosatrienoic Acids

The following tables summarize key quantitative data related to important eicosatrienoic acids.

Table 1: Physicochemical Properties of Eicosatrienoic Acids

Fatty Acid	IUPAC Name	Molecular Formula	Molar Mass (g/mol)
Mead Acid	(5Z,8Z,11Z)-Eicosa-5,8,11-trienoic acid	C ₂₀ H ₃₄ O ₂	306.48
Dihomo-γ-linolenic Acid	(8Z,11Z,14Z)-Icosa-8,11,14-trienoic acid	C ₂₀ H ₃₄ O ₂	306.48

Table 2: Plasma/Serum Levels of Eicosatrienoic Acids in Humans

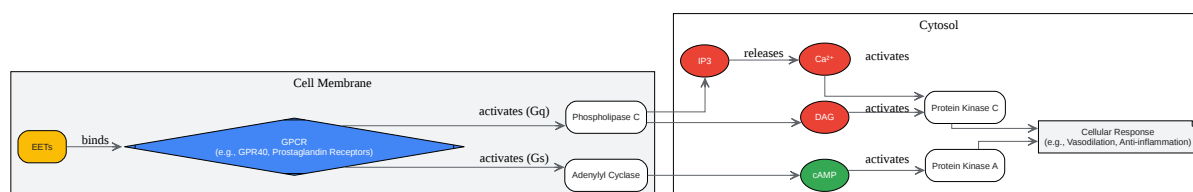
Fatty Acid	Condition	Concentration Range	Reference
Mead Acid	Normal	7-30 nmol/mL (≥18 years)	
Mead Acid	Essential Fatty Acid Deficiency	Elevated; ratio of Mead acid to arachidonic acid > 0.025	
Dihomo-γ-linolenic Acid	Normal	50-250 nmol/mL (≥18 years)	

Signaling Pathways of Eicosatrienoic Acid Metabolites

The bioactive metabolites of eicosatrienoic acids exert their effects by activating specific signaling pathways, often initiated by binding to G-protein coupled receptors (GPCRs).

Epoxyeicosatrienoic Acid (EET) Signaling

EETs are known to be potent vasodilators and have anti-inflammatory properties. While a specific high-affinity receptor for EETs has remained elusive, studies have shown that they can activate several GPCRs, including some prostaglandin receptors, albeit with lower affinity. GPR40 has also been identified as a receptor that can mediate the mitogenic effects of EETs. The downstream signaling cascade can involve the activation of adenylyl cyclase, leading to an increase in intracellular cAMP, or the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.



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Caption: Signaling pathway of epoxyeicosatrienoic acids (EETs).

Experimental Protocols

A crucial aspect of studying eicosatrienoic acids is the use of robust and accurate analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the quantification of these fatty acids and their metabolites.

Protocol 1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acid composition in a biological sample, including the detection of Mead acid and DGLA.

1. Lipid Extraction:

- Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.
- Add an internal standard (e.g., C17:0 or C19:0) for quantification.
- Separate the organic and aqueous phases by centrifugation.

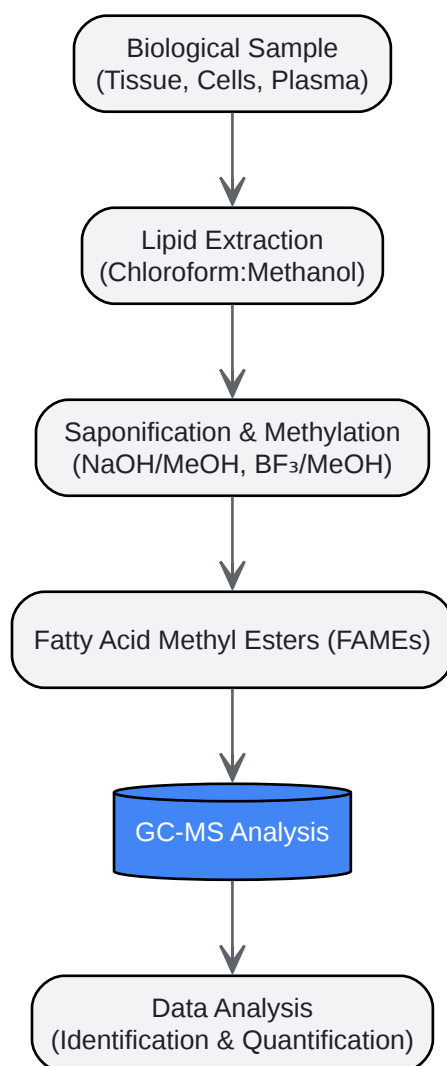
- Collect the lower organic phase containing the lipids.

2. Saponification and Methylation:

- Evaporate the solvent from the lipid extract under a stream of nitrogen.
- Saponify the lipids by heating with methanolic sodium hydroxide to release the fatty acids.
- Methylate the free fatty acids to form fatty acid methyl esters (FAMES) using boron trifluoride in methanol.

3. GC-MS Analysis:

- Inject the FAMES onto a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
- Use a temperature gradient to separate the FAMES based on their chain length and degree of unsaturation.
- The mass spectrometer is used to identify and quantify the individual FAMES based on their mass spectra and retention times compared to known standards.



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Caption: General workflow for fatty acid analysis by GC-MS.

Protocol 2: Measurement of Soluble Epoxide Hydrolase (sEH) Activity

The activity of sEH, the enzyme that metabolizes EETs, can be measured using fluorometric or mass spectrometric assays.

1. Sample Preparation:

- Prepare cell or tissue lysates in a suitable buffer.

- Determine the protein concentration of the lysate for normalization.

2. Fluorometric Assay:

- Use a non-fluorescent sEH substrate that is hydrolyzed to a highly fluorescent product.
- Incubate the lysate with the substrate in a microplate.
- Measure the increase in fluorescence over time using a fluorescence plate reader.
- Include a specific sEH inhibitor (e.g., AUDA) in parallel wells to determine the sEH-specific activity by subtracting the inhibitor-resistant activity from the total activity.

3. LC-MS/MS Assay:

- Incubate the lysate with a specific EET regioisomer (e.g., 14,15-EET).
- Stop the reaction and extract the lipids.
- Quantify the formation of the corresponding diol (e.g., 14,15-DHET) using LC-MS/MS with a stable isotope-labeled internal standard.

Conclusion

The discovery and subsequent investigation of eicosatrienoic acids have unveiled a complex and nuanced area of lipid biology. From their roles as markers of nutritional status to their involvement in intricate signaling pathways that regulate inflammation and vascular tone, ETAs and their metabolites present a rich field for further research. For scientists and professionals in drug development, a thorough understanding of the history, biochemistry, and analytical methodologies associated with these compounds is essential for harnessing their therapeutic potential. The continued exploration of eicosatrienoic acid biology promises to yield new insights into human health and disease, and potentially novel therapeutic strategies.

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